molecular formula C19H27O9P B016959 Fostriecin CAS No. 87810-56-8

Fostriecin

Cat. No. B016959
CAS RN: 87810-56-8
M. Wt: 430.4 g/mol
InChI Key: ZMQRJWIYMXZORG-DSWNLJKISA-N
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Description

Fostriecin is a naturally occurring phosphate ester that was originally isolated from the soil bacterium Streptomyces pulveraceus. It belongs to a class of natural products that characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. This compound is known for its potent and selective inhibition of protein serine/threonine phosphatases, as well as DNA topoisomerase II .

Scientific Research Applications

Fostriecin has a wide range of scientific research applications, including:

Mechanism of Action

Fostriecin exerts its effects primarily through the inhibition of protein serine/threonine phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4). By inhibiting these enzymes, this compound affects various signaling pathways that are crucial for cellular processes. Additionally, this compound inhibits DNA topoisomerase II, which plays a role in DNA replication and repair .

Safety and Hazards

Fostriecin should be handled with care to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fostriecin’s unique ability to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Its potency and selectivity of inhibition and the resulting broad-ranging cancer cell cytotoxicity have led to its exploration as a potential anti-cancer agent . Future research may focus on combining this compound with other treatments for enhanced efficacy .

Biochemical Analysis

Biochemical Properties

Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . It exhibits activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction .

Cellular Effects

This compound has shown in vitro activity against leukemia, lung cancer, breast cancer, and ovarian cancer . This activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit several protein phosphatases (PP1, PP2A and PP4) which play an important role in signal transduction, cell growth, and cell division . This inhibition is highly selective for PP2A .

Temporal Effects in Laboratory Settings

This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .

Dosage Effects in Animal Models

In clinical trials, this compound has been used as an anti-tumor agent and has shown few reported side effects in humans . The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of protein phosphatases and DNA topoisomerase II . This inhibition affects cell growth, cell division, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fostriecin involves several key steps to establish its complex structure. The total synthesis of this compound has been achieved through multiple routes, including the use of Sharpless dihydroxylation to set the absolute stereochemistry at the C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product. In one of the formal syntheses, a Noyori transfer hydrogenation of an ynone was used to set the C-11 position, while the total synthesis employed a combination of asymmetric dihydroxylation and palladium-π-allyl reduction to set the C-11 position. Finally, a trans-hydroboration of the C-12/13 alkyne was used in combination with a Suzuki cross-coupling to establish the Z,Z,E-triene of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. The compound is typically produced in research laboratories for scientific studies rather than on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Fostriecin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within this compound.

    Substitution: Substitution reactions can occur at different positions within the molecule, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.

Comparison with Similar Compounds

Fostriecin is structurally related to several other natural products, including:

  • Cytostatin
  • Phoslactomycin
  • Phospholine
  • Phosphazomycin
  • Leustroducsins
  • Sultriecin

These compounds share similar structural features, such as the presence of a phosphate ester and a conjugated diene or triene chain. this compound is unique in its potent and selective inhibition of protein phosphatases, making it a valuable tool for studying these enzymes and their roles in cellular processes .

properties

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRJWIYMXZORG-DSWNLJKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868985
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 300 (mg/mL), Methanol 20 (mg/mL)
Record name FOSTRIECIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS RN

87810-56-8
Record name (+)-Fostriecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87810-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fostriecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSTRIECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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